molecular formula C14H19ClN2O4S B513088 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-46-7

1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513088
CAS No.: 942702-46-7
M. Wt: 346.8g/mol
InChI Key: XFCJXOHEBHIBMA-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a chloro-ethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine.

    Acylation: The intermediate is then acylated with ethanoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and ethanone groups.

    Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction.

    Acids/Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: Used as a tool compound to study the effects of sulfonyl piperazine derivatives on biological systems.

    Industrial Applications: Employed in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the ethoxy group, which may affect its biological activity.

    1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacological profile.

Uniqueness

1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both chloro and ethoxy substituents on the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

1-[4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCJXOHEBHIBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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